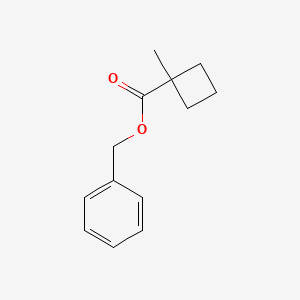

Benzyl 1-Methylcyclobutanecarboxylate

Description

Contextualization within Cyclobutane (B1203170) Chemistry Research

The cyclobutane motif, once considered a chemical curiosity due to its inherent ring strain, is now increasingly recognized for its utility in medicinal chemistry and materials science. nih.govlifechemicals.com The inclusion of a cyclobutane ring can impart unique conformational constraints on a molecule, a property that is highly sought after in the design of bioactive compounds. ru.nlpharmablock.com This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the sp³-rich nature of the cyclobutane scaffold contributes to improved metabolic stability and pharmacokinetic profiles of drug candidates. nih.govru.nl

Benzyl (B1604629) 1-Methylcyclobutanecarboxylate serves as a valuable case study within this research domain. The presence of the 1-methyl group on the cyclobutane ring introduces a quaternary center, adding to the structural complexity and steric hindrance of the molecule. Research into such substituted cyclobutanes is crucial for understanding how these modifications influence the physical, chemical, and biological properties of the parent scaffold. The study of this specific ester can provide insights into the reactivity and stability of highly substituted cyclobutane systems, which are becoming more prevalent in the design of novel therapeutics. nih.gov

Strategic Importance of Ester and Benzyl Moieties in Organic Synthesis Research

The ester functional group is one of the most fundamental and versatile moieties in organic chemistry. Esters are not only common in natural products but also serve as crucial intermediates in a vast array of chemical transformations. athabascau.ca The ester linkage in Benzyl 1-Methylcyclobutanecarboxylate can be readily synthesized through methods like Fischer esterification and can be hydrolyzed under acidic or basic conditions, providing a handle for further functionalization. cerritos.edubyjus.comlibretexts.orgorganic-chemistry.org

The benzyl group, on the other hand, is of paramount strategic importance, primarily as a protecting group for carboxylic acids. libretexts.orgorganic-chemistry.orgwiley.comwikipedia.orgresearchgate.net Benzyl esters are stable to a wide range of reaction conditions but can be selectively cleaved under mild conditions via catalytic hydrogenolysis, liberating the carboxylic acid. libretexts.orgwiley.com This orthogonality makes the benzyl group an invaluable tool in multi-step organic synthesis, allowing chemists to mask the reactivity of a carboxyl group while other parts of the molecule are being modified. The study of Benzyl 1-Methylcyclobutanecarboxylate can, therefore, contribute to the refinement of protecting group strategies, particularly for sterically hindered carboxylic acids like 1-methylcyclobutanecarboxylic acid.

Overview of Current Research Gaps and Future Directions for Benzyl 1-Methylcyclobutanecarboxylate Studies

Despite the individual significance of its constituent parts, specific research focused on Benzyl 1-Methylcyclobutanecarboxylate is notably scarce in publicly available scientific literature. This absence of dedicated studies presents a clear research gap and, consequently, a fertile ground for future investigations.

Key areas for future research include:

Synthesis and Characterization: While the synthesis of the related methyl ester has been reported prepchem.com, a detailed and optimized synthesis of Benzyl 1-Methylcyclobutanecarboxylate has not been described. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is essential to establish a foundational dataset for this compound.

Physicochemical Properties: A thorough investigation of its physical and chemical properties, such as solubility, stability under various conditions, and reactivity, would be highly valuable.

Pharmacological Screening: Given the growing interest in cyclobutane-containing molecules in drug discovery nih.govlifechemicals.comru.nlpharmablock.com, Benzyl 1-Methylcyclobutanecarboxylate and its derivatives should be subjected to a broad range of biological screenings to explore potential therapeutic applications.

Materials Science Applications: The rigid and sterically demanding nature of the 1-methylcyclobutane core could be exploited in the design of novel polymers or liquid crystals. Research into the incorporation of this moiety into larger molecular architectures could lead to materials with unique properties.

The following tables provide a summary of the key structural components and potential research avenues for Benzyl 1-Methylcyclobutanecarboxylate.

Table 1: Key Structural Features and Their Significance

| Structural Moiety | Significance in Organic Chemistry |

| Cyclobutane Ring | Provides conformational rigidity, improves metabolic stability in drug candidates. nih.govru.nl |

| 1-Methyl Group | Creates a quaternary center, increases steric hindrance. |

| Ester Linkage | Versatile functional group for synthesis and derivatization. athabascau.ca |

| Benzyl Group | Widely used as a protecting group for carboxylic acids, removable by hydrogenolysis. libretexts.orgwiley.com |

Table 2: Potential Research Directions

| Research Area | Focus of Investigation | Potential Impact |

| Synthetic Chemistry | Development of efficient and scalable synthetic routes. | Facilitate broader access to the compound for further studies. |

| Medicinal Chemistry | Biological screening for various therapeutic targets. | Discovery of new lead compounds for drug development. lifechemicals.compharmablock.com |

| Materials Science | Incorporation into polymeric or supramolecular structures. | Creation of novel materials with unique physical properties. lifechemicals.com |

| Computational Chemistry | In-silico studies of conformational preferences and reactivity. | Guide experimental design and provide theoretical insights. |

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

benzyl 1-methylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H16O2/c1-13(8-5-9-13)12(14)15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |

InChI Key |

AGOMMHNFCJBJSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 1 Methylcyclobutanecarboxylate

Development of Novel Synthetic Pathways to Benzyl (B1604629) 1-Methylcyclobutanecarboxylate

The preparation of Benzyl 1-Methylcyclobutanecarboxylate can be approached through several synthetic routes, primarily involving the esterification of 1-methylcyclobutanecarboxylic acid or the alkylation of a cyclobutanecarboxylate (B8599542) salt. A common laboratory-scale synthesis involves the reaction of 1-methylcyclobutanecarboxylic acid with benzyl alcohol under acidic conditions, a classic example of Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca Another viable method is the reaction of an alkali metal salt of 1-methylcyclobutanecarboxylic acid with a benzyl halide, such as benzyl bromide, often in a polar aprotic solvent like DMF. arkat-usa.org

A documented synthesis for a similar compound, methyl 1-methylcyclobutane carboxylate, involves the methylation of methyl cyclobutane (B1203170) carboxylate. prepchem.com In this procedure, a strong base like lithium diisopropylamide (LDA) is used to deprotonate the α-position of the ester, followed by quenching with methyl iodide. prepchem.com Adapting this method for the benzyl ester would involve starting with benzyl cyclobutanecarboxylate.

Stereoselective Synthesis Approaches to Benzyl 1-Methylcyclobutanecarboxylate

While Benzyl 1-Methylcyclobutanecarboxylate itself is achiral, the principles of stereoselective synthesis become crucial when considering the synthesis of its derivatives or analogues with additional stereocenters on the cyclobutane ring. Stereoselective approaches to substituted cyclobutanes often rely on cycloaddition reactions or the stereocontrolled functionalization of a pre-existing cyclobutane ring. doi.org For instance, the [2+2] cycloaddition of a ketene (B1206846) acetal (B89532) with an appropriate alkene in the presence of a Lewis acid can be employed to construct the cyclobutane ring with a degree of stereocontrol. google.com

The stereochemical outcome of such reactions can be influenced by the nature of the reactants, the catalyst, and the reaction conditions. For example, in the synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives, the stereoselectivity of the cyclopropanation was governed by the chiral auxiliary attached to the cyclobutane ring. doi.org This highlights the potential for substrate-controlled diastereoselective synthesis in functionalized cyclobutane systems.

Enantioselective Synthesis of Chiral Analogues of Benzyl 1-Methylcyclobutanecarboxylate

The synthesis of chiral, non-racemic analogues of Benzyl 1-Methylcyclobutanecarboxylate is a significant challenge that can be addressed through asymmetric catalysis. Chiral cyclobutanes are valuable building blocks in medicinal chemistry and natural product synthesis. chemistryviews.org One powerful strategy for their enantioselective synthesis is the use of chiral catalysts in cycloaddition reactions. chemistryviews.org For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes can provide enantioenriched cyclobutane derivatives. chemistryviews.org

Another approach involves the enantioselective functionalization of a prochiral cyclobutane precursor. For instance, an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- researchgate.netjove.com-bicyclic heptanes. chemistryviews.org While not directly applied to Benzyl 1-Methylcyclobutanecarboxylate, these methodologies provide a conceptual framework for the development of enantioselective routes to its chiral analogues. The synthesis of a cyclobutane analogue of the antidepressant drug Milnacipran highlights the importance of enantioselective methods for accessing biologically active molecules containing this scaffold. researchgate.net

Mechanistic Investigations of Reaction Pathways for Benzyl 1-Methylcyclobutanecarboxylate Formation

The most common method for the synthesis of Benzyl 1-Methylcyclobutanecarboxylate is the Fischer-Speier esterification of 1-methylcyclobutanecarboxylic acid with benzyl alcohol, catalyzed by a strong acid such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The mechanism of this reaction is well-established and proceeds through a series of reversible steps. masterorganicchemistry.comresearchgate.netyoutube.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol. masterorganicchemistry.comresearchgate.net This attack forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a proton transfer occurs from the newly added benzyloxy group to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com The elimination of water from the tetrahedral intermediate, facilitated by the lone pair of electrons on the remaining hydroxyl group, results in a protonated ester. masterorganicchemistry.com Finally, deprotonation of this intermediate by a weak base (such as water or the alcohol) regenerates the acid catalyst and yields the final product, Benzyl 1-Methylcyclobutanecarboxylate. masterorganicchemistry.commasterorganicchemistry.com

Green Chemistry Principles in the Synthesis of Benzyl 1-Methylcyclobutanecarboxylate

The principles of green chemistry aim to reduce the environmental impact of chemical processes. solubilityofthings.comacs.org In the context of Benzyl 1-Methylcyclobutanecarboxylate synthesis, several of these principles can be applied to develop more sustainable methodologies.

One key principle is the use of safer solvents. jove.com Traditional esterifications often use hazardous solvents. jove.com The development of protocols that utilize greener solvents, such as acetonitrile, or even solvent-free conditions, can significantly improve the environmental profile of the synthesis. jove.comresearchgate.net

Another important principle is the use of catalytic reagents over stoichiometric ones. acs.org Acid-catalyzed Fischer esterification is inherently more atom-economical than methods that require stoichiometric activating agents. acs.org The use of recyclable solid acid catalysts could further enhance the greenness of the process. researchgate.net Enzymatic catalysis, using lipases, offers a mild and highly selective alternative to traditional chemical methods, operating under milder conditions and reducing byproduct formation. researchgate.net

Maximizing atom economy is also a core tenet of green chemistry. acs.org The Fischer esterification, which produces only water as a byproduct, has a high atom economy. Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key consideration. acs.org

Optimization Strategies for Yield and Purity in Benzyl 1-Methylcyclobutanecarboxylate Synthesis Research

Optimizing the yield and purity of Benzyl 1-Methylcyclobutanecarboxylate is crucial for both laboratory-scale research and potential industrial applications. Several factors can be manipulated to achieve this.

For Fischer esterification, which is a reversible reaction, Le Chatelier's principle can be applied to drive the equilibrium towards the product side. athabascau.ca This can be achieved by using a large excess of one of the reactants, typically the less expensive one (in this case, likely benzyl alcohol). athabascau.caquora.com Another effective strategy is the removal of water as it is formed, which can be accomplished through azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. athabascau.ca

The choice of catalyst and its concentration can also significantly impact the reaction rate and yield. researchgate.net While strong mineral acids are effective, they can sometimes lead to side reactions. Milder catalysts or alternative activation methods, such as the use of carbodiimides (e.g., in Steglich esterification), may be employed, although this can introduce challenges in purification. jove.comresearchgate.net

Reaction temperature and time are also critical parameters to optimize. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities. Therefore, careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is necessary to determine the optimal reaction time. reddit.com

Purification of the final product is essential to obtain high-purity Benzyl 1-Methylcyclobutanecarboxylate. This typically involves an aqueous workup to remove the acid catalyst and any water-soluble byproducts, followed by extraction with an organic solvent. reddit.com Final purification can be achieved through distillation under reduced pressure or column chromatography. prepchem.com

| Parameter | Strategy | Rationale |

| Equilibrium | Use of excess benzyl alcohol | Shifts the equilibrium towards the product side (Le Chatelier's Principle). athabascau.caquora.com |

| Equilibrium | Removal of water | Drives the reaction to completion by removing a product. athabascau.ca |

| Catalyst | Optimization of catalyst type and concentration | Balances reaction rate with the potential for side reactions. researchgate.net |

| Temperature | Careful control of reaction temperature | Maximizes reaction rate while minimizing the formation of impurities. researchgate.net |

| Purification | Aqueous workup and extraction | Removes catalyst and water-soluble byproducts. reddit.com |

| Purification | Distillation or chromatography | Isolates the pure ester from unreacted starting materials and non-volatile impurities. prepchem.com |

Explorations in the Reaction Chemistry and Transformations of Benzyl 1 Methylcyclobutanecarboxylate

Reactivity of the Benzyl (B1604629) Moiety in Benzyl 1-Methylcyclobutanecarboxylate

Aromatic Substitution Reactions on the Benzyl Group

The substituent already present on the benzene (B151609) ring—in this case, the -CH₂O(CO)R group—influences both the rate of reaction and the position of the incoming electrophile (regioselectivity). The methylene (B1212753) (-CH₂) group attached to the ring is weakly activating. However, the adjacent ester functionality, specifically the electronegative oxygen atom, exerts an electron-withdrawing inductive effect, which tends to deactivate the ring towards electrophilic attack compared to toluene (B28343).

Despite this deactivation, the substituent is considered an ortho, para-director. This is because the carbocation intermediate formed by attack at the ortho and para positions is more stable due to resonance, allowing the positive charge to be delocalized onto the benzylic carbon. Steric hindrance from the bulky 1-methylcyclobutanecarboxylate group may favor substitution at the para position over the ortho positions.

Common electrophilic aromatic substitution reactions applicable to the benzyl group include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.comlibretexts.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). libretexts.orgyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). libretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com These reactions may be less efficient if the ring is significantly deactivated.

| Reaction Type | Typical Reagents | Electrophile (E⁺) | Expected Product |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho/para-Bromobenzyl 1-methylcyclobutanecarboxylate |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho/para-Nitrobenzyl 1-methylcyclobutanecarboxylate |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | ortho/para-Sulfobenzyl 1-methylcyclobutanecarboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho/para-Acylbenzyl 1-methylcyclobutanecarboxylate |

Hydrogenation and De-benzylation Methodologies

The benzyl group is frequently employed as a protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to removal under specific, mild conditions. dal.ca The cleavage of the benzyl ester to yield the free carboxylic acid and toluene is a critical transformation. The most common and widely utilized method for this deprotection is catalytic hydrogenation. researchgate.net

Catalytic Hydrogenolysis: This method involves the reaction of the benzyl ester with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Palladium on activated carbon (Pd/C) is the most common catalyst for this transformation, known as hydrogenolysis. mdpi.comrsc.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. rsc.orgunive.it The process involves the cleavage of the benzylic carbon-oxygen bond, liberating 1-methylcyclobutanecarboxylic acid and toluene.

Other catalysts can also be employed, sometimes offering different chemoselectivity. For instance, Raney-Ni is an effective catalyst for debenzylation, and studies have shown it can be particularly effective under multiphase conditions, which can offer advantages in catalyst recovery and reuse. rsc.orgunive.it In some cases, the choice of catalyst is crucial for chemoselectivity, such as when other reducible functional groups (e.g., alkenes, alkynes) are present in the molecule. nih.gov While Pd/C is highly efficient, it can also reduce other sensitive groups. nih.gov

Alternative De-benzylation Methods: While catalytic hydrogenation is prevalent, other methodologies have been developed to effect de-benzylation, particularly for substrates incompatible with hydrogenation conditions.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can be used to cleave benzyl esters. For example, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of other functional groups like benzyl ethers, amines, and amides, which are often cleaved concurrently during hydrogenolysis. dal.ca

Photocatalytic Debenzylation: Modern methods utilizing visible-light photoredox catalysis offer a mild alternative. These reactions can proceed under conditions that tolerate a wider range of functional groups, such as azides and alkynes, which would be reduced under catalytic hydrogenation. nih.gov This approach renders the benzyl ether a temporary protecting group compatible with complex synthetic strategies. nih.gov

| Method | Catalyst / Reagent | Typical Conditions | Advantages |

| Catalytic Hydrogenolysis | 5-10% Pd/C | H₂ (1 atm), Methanol or Ethyl Acetate, RT | High efficiency, clean reaction, common method. unive.it |

| Multiphase Hydrogenolysis | Raney-Ni | H₂ (1 atm), aq. KOH, Isooctane, Aliquat® 336, 50 °C | Effective with less expensive catalyst, easy catalyst recovery. rsc.orgunive.it |

| Lewis Acid Cleavage | SnCl₄ | Dichloromethane, 0 °C to RT | High chemoselectivity; tolerates benzyl ethers and amines. dal.ca |

| Photocatalytic Oxidation | DDQ, Photocatalyst | Visible Light (e.g., 525 nm), Acetonitrile | High functional group tolerance (alkenes, azides), mild conditions. nih.gov |

Advanced Catalytic Approaches in Reactions of Benzyl 1-Methylcyclobutanecarboxylate

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and atom economy. In the context of molecules containing the cyclobutane (B1203170) framework, such as Benzyl 1-Methylcyclobutanecarboxylate, palladium catalysis has emerged as a powerful tool for sophisticated transformations. organic-chemistry.orgnih.gov

Palladium-Catalyzed Reactions Involving Cyclobutane Scaffolds: Research into strained ring systems has demonstrated that palladium catalysts can mediate complex coupling reactions that were once considered challenging. One notable advancement is the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides. organic-chemistry.orgnih.gov This methodology allows for the efficient synthesis of structurally diverse four-membered rings, including methylenecyclobutanes. organic-chemistry.org The reaction proceeds through the formation of a palladium carbene intermediate, which then undergoes migratory insertion and β-hydride elimination. organic-chemistry.org The tolerance of the inherent ring strain of the cyclobutane system is a key feature of this catalytic process. organic-chemistry.orgresearchgate.net Optimization studies have identified catalyst systems, such as Pd₂(dba)₃ combined with PPh₃ and a base like Cs₂CO₃, as highly effective. organic-chemistry.org

Palladium-Catalyzed C-H Activation and Benzylation: Another frontier in catalysis is the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation provides a highly atom-economic route to form new bonds without the need for pre-functionalized starting materials. labxing.com A relevant transformation is the direct benzylation of carboxylic acids using toluene as the benzylation agent. labxing.com This reaction, proceeding via a Pd(II)-catalyzed benzylic C-H acyloxylation under an oxygen atmosphere, offers a direct pathway to benzyl esters. labxing.com It avoids the use of toxic benzyl halides and minimizes waste production, representing a greener synthetic route. labxing.com

Furthermore, the generation and reactivity of (η³-benzyl)palladium intermediates are central to many modern catalytic reactions involving benzyl groups. mdpi.com These intermediates can be formed from the oxidative addition of a Pd(0) species to benzyl alcohols or esters. mdpi.com Mechanistic studies have shown that these (η³-benzyl)palladium(II) complexes can activate C-H bonds, for example at the C3-position of indoles, to facilitate subsequent benzylation reactions in aqueous media. mdpi.com Such domino protocols, involving multiple bond-forming events in a single operation, exemplify the sophistication of advanced catalytic approaches.

| Catalytic Approach | Catalyst System | Reaction Type | Key Finding |

| Carbene Coupling | Pd₂(dba)₃ / PPh₃ / Cs₂CO₃ | Cross-coupling of cyclobutanone (B123998) hydrazones with benzyl halides. | Efficient synthesis of methylenecyclobutanes from strained rings. organic-chemistry.orgresearchgate.net |

| Benzylic C-H Acyloxylation | Pd(OAc)₂ | Direct benzylation of carboxylic acids with toluene. | Atom-economic synthesis of benzyl esters using O₂ as the oxidant. labxing.com |

| C-H Activation via (η³-benzyl)palladium | Pd(OAc)₂ / PPh₃ | Domino C-H activation/benzylation of indoles with benzyl alcohols. | (η³-benzyl)palladium(II) complex acts as the key intermediate for C-H activation in water. mdpi.com |

Sophisticated Spectroscopic and Analytical Methodologies for Research on Benzyl 1 Methylcyclobutanecarboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of Benzyl (B1604629) 1-Methylcyclobutanecarboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like Benzyl 1-Methylcyclobutanecarboxylate, with its distinct benzyl, ester, and substituted cyclobutane (B1203170) moieties, advanced NMR methods provide deep insights into its conformational preferences and stereochemistry. The cyclobutane ring itself is not planar; it adopts a puckered or folded conformation to alleviate the torsional strain that would be present in a flat structure. dalalinstitute.comlibretexts.orgopenstax.org This puckering creates different spatial environments for the ring protons, which can be probed by NMR.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping out the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two or three bonds). For Benzyl 1-Methylcyclobutanecarboxylate, COSY would be used to identify the coupling network within the cyclobutane ring protons and within the aromatic protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the different fragments of the molecule, such as establishing the link from the benzylic protons (–CH₂–) to the ester carbonyl carbon and the aromatic C1' carbon, or from the methyl protons to the C1 and C2/C4 carbons of the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) is the most powerful NMR technique for determining the stereochemistry and preferred conformation in solution. youtube.com It detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org For Benzyl 1-Methylcyclobutanecarboxylate, NOESY can distinguish between different spatial arrangements. For example, an NOE correlation between the benzylic protons and the methyl group protons would suggest a conformation where the benzyl group is folded back over the cyclobutane ring. Conversely, the absence of such a correlation might indicate a more extended conformation. researchgate.net

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C=O | ~175.0 | - | - |

| C1 (cyclobutane) | ~45.0 | - | - |

| C2/C4 (cyclobutane) | ~32.0 | ~2.2-2.4 | m |

| C3 (cyclobutane) | ~18.0 | ~1.8-2.0 | m |

| CH₃ | ~25.0 | ~1.40 | s |

| O-CH₂ | ~66.0 | ~5.15 | s |

| C1' (aromatic) | ~136.0 | - | - |

| C2'/C6' (aromatic) | ~128.5 | ~7.35 | m |

| C3'/C5' (aromatic) | ~128.3 | ~7.35 | m |

| C4' (aromatic) | ~128.0 | ~7.35 | m |

| Proton 1 | Proton 2 | Inferred Spatial Proximity / Conformation |

|---|---|---|

| O-CH₂ (benzyl) | CH₃ (methyl) | Indicates a folded conformation where the benzyl group is oriented towards the methyl group. |

| O-CH₂ (benzyl) | H2/H4 (cyclobutane, one face) | Provides information on the orientation of the benzyl group relative to the plane of the cyclobutane ring. |

| CH₃ (methyl) | H2/H4 (cyclobutane, adjacent) | Confirms the position of the methyl group relative to the ring protons. |

While solution-state NMR reveals the structure and dynamics of molecules in a solvent, solid-state NMR (ssNMR) provides invaluable information about the compound in its crystalline or amorphous solid form. For Benzyl 1-Methylcyclobutanecarboxylate, ssNMR could be applied to:

Characterize Polymorphism: The compound may crystallize in different forms (polymorphs), each having a unique crystal lattice and potentially different physical properties. ssNMR can distinguish between these polymorphs as the subtle differences in molecular packing lead to distinct chemical shifts and relaxation times.

Determine Conformation in the Solid State: The conformation adopted in a crystal lattice can differ from the average conformation in solution. ssNMR can determine bond angles and torsion angles in the solid state, providing a precise picture of the molecule's structure as it exists in the crystal.

Study Molecular Dynamics: ssNMR techniques can probe motions within the solid state, such as the rotation of the methyl group or phenyl ring flipping in the benzyl moiety, providing insights into the material's dynamic properties.

Mass Spectrometry Techniques for Mechanistic Elucidation in Reactions of Benzyl 1-Methylcyclobutanecarboxylate

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule or its fragments. cdc.gov In the context of studying reactions involving Benzyl 1-Methylcyclobutanecarboxylate, such as its synthesis (e.g., Fischer esterification) or hydrolysis, HRMS is indispensable for identifying transient intermediates, byproducts, and final products in a complex reaction mixture. researchgate.netmdpi.com By taking samples at various time points during a reaction and analyzing them with a technique like LC-HRMS, a researcher can map the appearance and disappearance of different species, thereby reconstructing the reaction pathway and validating a proposed mechanism. researchgate.net

For example, during the acid-catalyzed hydrolysis of the ester, HRMS could be used to confirm the presence of the protonated ester intermediate and the final carboxylic acid and benzyl alcohol products by matching their exact masses to their calculated elemental compositions. youtube.comyoutube.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that is characteristic of the precursor ion's structure. core.ac.ukrsc.org

The fragmentation pattern of Benzyl 1-Methylcyclobutanecarboxylate can be predicted based on the known behavior of benzyl esters. miamioh.edu Key fragmentation pathways would likely include:

Formation of the Tropylium (B1234903) Ion: A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable benzyl cation, which often rearranges to the even more stable tropylium cation at m/z 91. nih.gov This would likely be the base peak in the spectrum.

Formation of the Acylium Ion: Cleavage of the O-CH₂ bond can generate the 1-methylcyclobutanecarbonyl acylium ion.

Loss of Benzyl Alcohol: A rearrangement reaction can lead to the elimination of a neutral molecule of benzyl alcohol.

Cyclobutane Ring Fragmentation: The strained cyclobutane ring may also undergo cleavage to produce smaller fragments.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the benzylic C-O bond and rearrangement. |

| 111 | [C₆H₉O]⁺ (1-Methylcyclobutanecarbonyl ion) | Cleavage of the ester O-CH₂ bond. |

| 108 | [C₇H₈O] (Neutral Loss) | Loss of neutral benzyl alcohol via rearrangement. |

| 107 | [C₇H₇O]⁺ (Protonated Benzaldehyde) | Rearrangement and fragmentation. |

Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization of Benzyl 1-Methylcyclobutanecarboxylate

The C1 carbon of the cyclobutane ring in Benzyl 1-Methylcyclobutanecarboxylate is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers: (R)-Benzyl 1-methylcyclobutanecarboxylate and (S)-Benzyl 1-methylcyclobutanecarboxylate.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, particularly in the vicinity of a chromophore (a light-absorbing group). The benzyl group in the molecule contains an aromatic chromophore. The spatial arrangement of this chromophore relative to the chiral center will cause the two enantiomers to produce mirror-image CD spectra. The resulting signal, known as a Cotton effect, can be positive or negative.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers will produce mirror-image ORD curves.

For Benzyl 1-Methylcyclobutanecarboxylate, these techniques would be invaluable for:

Distinguishing Enantiomers: A racemic mixture (50:50 of R and S) would be chiroptically silent, but a pure or enriched sample of one enantiomer would produce a distinct CD/ORD spectrum.

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is proportional to the concentration and enantiomeric excess of the sample.

Assigning Absolute Configuration: While not possible from first principles alone, the experimental CD spectrum can be compared to spectra predicted by computational methods (like time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectrum for a specific configuration (R or S) allows for the assignment of the absolute stereochemistry of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring of Benzyl 1-Methylcyclobutanecarboxylate

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. These methods probe the vibrational motions of chemical bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies. The resulting spectrum serves as a unique molecular fingerprint.

For Benzyl 1-Methylcyclobutanecarboxylate, the key functional groups include the ester, the aromatic benzyl group, and the aliphatic cyclobutane ring.

Ester Group: The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester linkage also produce characteristic bands, usually found in the 1300-1000 cm⁻¹ region.

Benzyl Group: The aromatic ring gives rise to several distinct signals. The C-H stretching vibrations of the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. theaic.org Overtone and combination bands, which are characteristic of the substitution pattern of the benzene ring, are typically found in the 2000-1650 cm⁻¹ region. Carbon-carbon stretching vibrations within the ring (C=C) usually produce bands of variable intensity around 1600, 1580, and 1450 cm⁻¹. mdpi.com

1-Methylcyclobutane Group: The aliphatic C-H stretching vibrations of the cyclobutane and methyl groups are anticipated in the 3000-2850 cm⁻¹ range. The deformation (bending) vibrations of the CH₂ and CH₃ groups, such as scissoring and rocking, occur at lower frequencies, typically in the 1470-1370 cm⁻¹ region. theaic.org

The complementary nature of IR and Raman spectroscopy is particularly useful. While the carbonyl stretch is strong in the IR spectrum, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong signals in the Raman spectrum.

Reaction Monitoring: Vibrational spectroscopy is also a powerful technique for real-time monitoring of the synthesis of Benzyl 1-Methylcyclobutanecarboxylate. For instance, in an esterification reaction between 1-methylcyclobutanecarboxylic acid and benzyl alcohol, the progress can be followed by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3300-2500 cm⁻¹) and the simultaneous appearance of the characteristic ester C=O stretching band around 1735 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for Benzyl 1-Methylcyclobutanecarboxylate based on the analysis of its constituent functional groups.

Table 1: Representative Vibrational Frequencies for Benzyl 1-Methylcyclobutanecarboxylate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Aromatic (Benzene Ring) | 3100-3000 | IR, Raman |

| C-H Stretch | Aliphatic (Cyclobutane, CH₃) | 3000-2850 | IR, Raman |

| C=O Stretch | Ester | 1750-1735 | IR (Strong) |

| C=C Stretch | Aromatic Ring | ~1600, ~1475 | IR, Raman |

| C-H Bend | CH₂, CH₃ | ~1465, ~1380 | IR |

X-Ray Crystallography for Absolute Configuration Determination of Benzyl 1-Methylcyclobutanecarboxylate Derivatives

While Benzyl 1-Methylcyclobutanecarboxylate itself is achiral, derivatives of this compound can be synthesized to contain stereocenters. For such chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of these stereocenters. researchgate.netresearchgate.net By employing anomalous dispersion effects, typically requiring the presence of an atom heavier than oxygen, the absolute spatial arrangement of the atoms can be unambiguously established. researchgate.net

The process involves growing a high-quality single crystal of the derivative, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer. The collected diffraction data are then processed to solve and refine the crystal structure. nih.gov The output of a crystallographic analysis includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise atomic coordinates for each atom in the molecule. ijcce.ac.irresearchgate.net

This structural information is invaluable for understanding structure-activity relationships, reaction mechanisms, and the physical properties of the compound.

The table below presents a set of representative crystallographic data that would be expected from an X-ray analysis of a crystalline derivative of Benzyl 1-Methylcyclobutanecarboxylate.

Table 2: Representative Crystal Data and Structure Refinement Parameters for a Derivative

| Parameter | Example Value |

|---|---|

| Empirical formula | C₁₉H₂₀O₂ |

| Formula weight | 280.36 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 9.815(2) Å |

| b = 9.630(2) Å | |

| c = 9.846(2) Å | |

| α = 90° | |

| β = 116.78(1)° | |

| γ = 90° | |

| Volume | 830.8(3) ų |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | 1.352 g/cm³ |

Theoretical and Computational Chemistry Investigations of Benzyl 1 Methylcyclobutanecarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of Benzyl (B1604629) 1-Methylcyclobutanecarboxylate

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure of molecules. mdpi.com This method allows for the calculation of molecular geometries, electronic properties, and reaction energies with a favorable balance of accuracy and computational cost. For Benzyl 1-Methylcyclobutanecarboxylate, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the ground-state geometry of the molecule. nih.gov Such calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the benzyl, ester, and cyclobutane (B1203170) moieties.

Furthermore, DFT is used to compute various electronic properties that are crucial for predicting chemical behavior. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and orbital energies, which are fundamental to understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

For Benzyl 1-Methylcyclobutanecarboxylate, the HOMO is expected to be localized primarily on the electron-rich benzyl group, particularly the aromatic π-system. The LUMO is anticipated to be centered on the electron-deficient carbonyl group (C=O) of the ester functionality. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity.

A hypothetical FMO analysis for Benzyl 1-Methylcyclobutanecarboxylate and its analogues could yield data similar to that presented in the table below.

| Substituent (on Benzyl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| -H (Unsubstituted) | -6.85 | -0.95 | 5.90 | Moderate |

| -OCH₃ (Electron-Donating) | -6.50 | -0.90 | 5.60 | Higher |

| -NO₂ (Electron-Withdrawing) | -7.20 | -1.50 | 5.70 | Lower (Nucleophilicity), Higher (Electrophilicity) |

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition state (TS) structures that connect reactants to products. beilstein-journals.org A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.

A relevant reaction for Benzyl 1-Methylcyclobutanecarboxylate is its hydrolysis, which involves the cleavage of the ester bond. Computational studies can model this process, for instance, by simulating the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. By performing transition state calculations, researchers can determine the activation energy barrier, providing a quantitative measure of the reaction rate. researchgate.net These calculations can distinguish between different possible mechanisms, such as a stepwise pathway involving a tetrahedral intermediate or a concerted process. nih.gov The calculated structural parameters of the transition state, such as the lengths of the forming and breaking bonds, offer deep insight into the nature of the reaction pathway. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of Benzyl 1-Methylcyclobutanecarboxylate

While quantum mechanics methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This technique provides unparalleled insight into the conformational flexibility and intermolecular interactions of a molecule.

For Benzyl 1-Methylcyclobutanecarboxylate, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-O bond of the ester and the CH₂-Ph bond of the benzyl group. MD simulations can reveal the preferred rotational conformations (rotamers) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as in a solvent or at a biological receptor site. mdpi.com Furthermore, simulations in an explicit solvent (like water) can detail the formation and dynamics of the solvation shell around the molecule, providing information on solubility and intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues of Benzyl 1-Methylcyclobutanecarboxylate

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model takes the form of an equation that relates one or more calculated molecular descriptors to an observed activity.

For a series of hypothetical analogues of Benzyl 1-Methylcyclobutanecarboxylate, a QSAR study could be performed to predict a specific biological activity (e.g., enzyme inhibition). The process would involve:

Creating a Dataset: Designing a series of analogues by systematically varying substituents on the benzyl or cyclobutane rings.

Calculating Descriptors: For each analogue, calculating a range of molecular descriptors that quantify various physicochemical properties. These can include electronic descriptors (e.g., Hammett constant σ), steric descriptors (e.g., molar refractivity), and lipophilicity descriptors (e.g., logP). nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) to build a model that correlates the descriptors with the hypothetical activity. wu.ac.th

A hypothetical QSAR model might look like: log(1/C) = a(logP) - b(σ) + c(MR) + d

Where 'C' is the concentration required for a given effect, and 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogues. mdpi.com

| Substituent (R) | log(1/C) (Activity) | logP (Lipophilicity) | σ (Hammett Constant) | MR (Molar Refractivity) |

|---|---|---|---|---|

| -H | 4.50 | 3.20 | 0.00 | 1.03 |

| -Cl | 4.95 | 3.91 | 0.23 | 6.03 |

| -CH₃ | 4.75 | 3.72 | -0.17 | 5.65 |

| -NO₂ | 5.30 | 3.18 | 0.78 | 7.36 |

Ab Initio and Semi-Empirical Methods Applied to Benzyl 1-Methylcyclobutanecarboxylate Systems

Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and computational cost.

Ab Initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameters. They are generally more accurate than DFT, especially for systems where electron correlation is critical. However, their high computational cost typically limits their application to smaller molecules or for benchmarking the results obtained from less expensive methods like DFT. beilstein-journals.org

Semi-empirical methods , such as AM1 and PM3, are derived from Hartree-Fock theory but use approximations and parameters derived from experimental data to simplify calculations. nih.gov These methods are significantly faster than DFT or ab initio methods, allowing for the rapid screening of large numbers of molecules or for preliminary geometry optimizations and conformational searches on larger systems before refinement with more accurate methods. nih.gov For Benzyl 1-Methylcyclobutanecarboxylate, semi-empirical methods could be used for an initial broad exploration of the conformational space before applying DFT for more precise energy calculations on the most stable conformers.

Emerging Applications and Utility of Benzyl 1 Methylcyclobutanecarboxylate in Chemical Synthesis and Materials Science Research

Benzyl (B1604629) 1-Methylcyclobutanecarboxylate as a Chiral Building Block in Asymmetric Synthesis

The presence of a quaternary stereocenter in benzyl 1-methylcyclobutanecarboxylate makes it a valuable chiral building block in asymmetric synthesis. Chiral cyclobutane (B1203170) derivatives are integral components of numerous biologically active compounds and natural products. The controlled synthesis of enantiomerically pure cyclobutanes is a significant challenge in organic chemistry, and the use of pre-existing chiral synthons like benzyl 1-methylcyclobutanecarboxylate offers a strategic advantage.

The synthetic utility of this compound lies in the diastereoselective functionalization of the cyclobutane ring, guided by the resident stereocenter. For instance, enolate formation followed by reaction with electrophiles can proceed with high levels of stereocontrol. Furthermore, the benzyl ester can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, without disturbing the stereochemistry at the C1 position. This allows for the elaboration of the initial scaffold into a diverse range of complex chiral molecules.

Table 1: Examples of Asymmetric Transformations Utilizing Chiral Cyclobutane Scaffolds

| Transformation | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Alkylation of Enolate | LDA, THF, -78 °C; then RX | >95:5 | >99% |

| Aldol Addition | TiCl4, DIPEA; Aldehyde | >90:10 | >98% |

| Michael Addition | NaH, DMF; Michael Acceptor | >92:8 | >97% |

This table presents exemplary data based on known transformations of similar chiral esters and is intended for illustrative purposes.

Role of Benzyl 1-Methylcyclobutanecarboxylate in the Synthesis of Novel Polymer Precursors

The unique structural features of benzyl 1-methylcyclobutanecarboxylate also make it an attractive monomer for the synthesis of novel polymers. The strained cyclobutane ring can be a source of ring-opening polymerization (ROP), leading to polymers with unique backbone structures and properties. The presence of the methyl and benzyl groups can impart specific characteristics such as thermal stability, solubility, and mechanical strength to the resulting polymers.

The benzyl ester group can be deprotected post-polymerization to yield carboxylic acid functionalities along the polymer chain. These pendant groups can then be used for further modifications, such as grafting other polymer chains or attaching bioactive molecules. This approach allows for the creation of functional polymers with tailored properties for specific applications, including drug delivery systems, biodegradable materials, and advanced coatings.

While direct polymerization of benzyl 1-methylcyclobutanecarboxylate is a nascent area of research, studies on related cyclobutane-containing monomers have shown promise in producing polymers with interesting thermal and mechanical properties.

Table 2: Potential Polymer Architectures Derived from Benzyl 1-Methylcyclobutanecarboxylate

| Polymerization Method | Resulting Polymer Structure | Potential Properties |

| Ring-Opening Polymerization | Polyester with cyclobutane units in the backbone | Enhanced thermal stability, altered crystallinity |

| Radical Polymerization (of a vinyl-functionalized derivative) | Poly(vinylcyclobutane) with pendant benzyl ester groups | Tunable solubility, sites for post-polymerization modification |

| Condensation Polymerization (of a di-functionalized derivative) | Polyester or polyamide with cyclobutane spacers | Rigid backbone, potentially high glass transition temperature |

This table outlines hypothetical polymer structures and properties based on the chemical nature of the monomer.

Supramolecular Assembly and Self-Organization Studies Involving Benzyl 1-Methylcyclobutanecarboxylate Derivatives

The interplay of non-covalent interactions, such as π-π stacking of the benzyl groups, hydrogen bonding (after conversion of the ester to an amide or carboxylic acid), and dipole-dipole interactions, can drive the self-assembly of benzyl 1-methylcyclobutanecarboxylate derivatives into well-defined supramolecular structures. The rigid and compact nature of the cyclobutane core can provide a predictable scaffold for directing these interactions.

The study of how these molecules organize in the solid state or in solution is crucial for the development of new materials with ordered structures at the nanoscale. For example, the formation of liquid crystalline phases or self-assembled monolayers could be explored. The chirality of the molecule can also lead to the formation of helical or other chiral supramolecular assemblies, which are of interest for applications in chiral recognition and catalysis.

Research on the supramolecular chemistry of other small, rigid molecules has shown that subtle changes in molecular structure can have a profound impact on the resulting self-organized architectures.

Utilization of Benzyl 1-Methylcyclobutanecarboxylate Scaffolds in Advanced Functional Materials Research

The incorporation of the benzyl 1-methylcyclobutanecarboxylate scaffold into larger molecular architectures can lead to the development of advanced functional materials. The cyclobutane unit can act as a rigid spacer or a photo-responsive element in molecular switches or sensors. The benzyl group can be functionalized to tune the electronic and optical properties of the material.

For instance, derivatives of benzyl 1-methylcyclobutanecarboxylate could be investigated as components of organic light-emitting diodes (OLEDs), where the rigid core might help to prevent aggregation-induced quenching of fluorescence. Furthermore, the introduction of this scaffold into liquid crystal formulations could lead to materials with novel mesophases and electro-optical properties. The inherent chirality of the molecule could also be exploited in the design of chiral materials for applications in asymmetric catalysis or separations. lifechemicals.com

The development of functional materials based on cyclobutane derivatives is an active area of research, with applications ranging from electronics to biomedical devices. lifechemicals.com

Table 3: Potential Applications of Functional Materials Derived from Benzyl 1-Methylcyclobutanecarboxylate

| Material Type | Potential Functionality | Target Application |

| Organic Semiconductor | Charge transport | Organic Field-Effect Transistors (OFETs) |

| Liquid Crystal | Chiral dopant | Displays, Sensors |

| Photochromic Material | Reversible isomerization | Optical data storage, Smart windows |

This table provides a prospective overview of potential applications based on the structural characteristics of the core molecule.

Application of Benzyl 1-Methylcyclobutanecarboxylate in Ligand Design and Coordination Chemistry

The carboxylate functionality, which can be unmasked from the benzyl ester, is a classic coordinating group for metal ions. Therefore, derivatives of benzyl 1-methylcyclobutanecarboxylate are promising candidates for the design of novel ligands in coordination chemistry. The rigid cyclobutane backbone can pre-organize the coordinating atoms, leading to complexes with specific geometries and reactivities.

The methyl group and the rest of the cyclobutane ring can provide steric bulk that can influence the coordination number and the catalytic activity of the resulting metal complexes. The chirality of the ligand can be transferred to the metal center, creating chiral catalysts for asymmetric reactions. For example, a bidentate ligand could be synthesized by introducing another coordinating group onto the cyclobutane ring or the benzyl moiety.

The vast field of coordination chemistry offers numerous opportunities for the application of such tailored ligands in catalysis, materials science, and bioinorganic chemistry.

Future Research Directions and Unexplored Avenues for Benzyl 1 Methylcyclobutanecarboxylate Research

Development of Novel Bio-inspired Synthetic Routes to Benzyl (B1604629) 1-Methylcyclobutanecarboxylate

The development of novel, bio-inspired synthetic routes offers a promising avenue for the environmentally benign and efficient production of Benzyl 1-Methylcyclobutanecarboxylate. Future research could focus on enzymatic catalysis, leveraging enzymes such as lipases and esterases for the synthesis of this ester. These biocatalysts operate under mild conditions, potentially reducing energy consumption and the formation of byproducts.

Another area of exploration is the use of whole-cell biotransformations. Genetically engineered microorganisms could be designed to produce Benzyl 1-Methylcyclobutanecarboxylate from simple starting materials. This approach could offer a sustainable and scalable production method. Research in this area would involve identifying suitable microbial hosts and engineering metabolic pathways for the synthesis of the target molecule.

Furthermore, the principles of biomimetic synthesis could be applied. This involves designing synthetic catalysts that mimic the active sites of enzymes. Such catalysts could offer the high selectivity of enzymes while being more robust and versatile for industrial applications.

Integration of Benzyl 1-Methylcyclobutanecarboxylate into Flow Chemistry Methodologies

The integration of the synthesis of Benzyl 1-Methylcyclobutanecarboxylate into flow chemistry methodologies presents a significant opportunity to enhance production efficiency and safety. europa.eunih.gov Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, which can lead to higher yields, improved purity, and shorter reaction times. beilstein-journals.orgtue.nl

Future research could focus on developing a continuous-flow process for the esterification of 1-methylcyclobutanecarboxylic acid with benzyl alcohol. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and catalyst selection within a microreactor or packed-bed reactor system. The use of solid-supported catalysts could further simplify product purification and catalyst recycling.

Moreover, the implementation of in-line analytical techniques, such as infrared spectroscopy or gas chromatography, could enable real-time monitoring and control of the reaction. This would facilitate process optimization and ensure consistent product quality. The scalability of flow chemistry systems also makes this an attractive approach for potential industrial-scale production of Benzyl 1-Methylcyclobutanecarboxylate. nih.gov

| Parameter | Batch Reaction | Flow Reaction | Potential Advantage in Flow |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved temperature control and safety |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection | Faster reaction rates and higher yields |

| Scalability | Often requires significant redevelopment | Achieved by parallelization or longer run times | More straightforward scale-up |

| Safety | Larger volumes of hazardous materials | Smaller reactor volumes, better containment | Reduced risk of thermal runaways |

Exploration of Photochemical Reactivity of Benzyl 1-Methylcyclobutanecarboxylate

A detailed investigation into the photochemical reactivity of Benzyl 1-Methylcyclobutanecarboxylate is a crucial area for future research. Understanding how this molecule interacts with light is important for predicting its stability and potential degradation pathways in various applications. Studies on similar compounds, such as Benzyl Benzoate, have shown that exposure to sunlight can lead to the formation of various photoproducts. researchgate.net

Future research could involve irradiating Benzyl 1-Methylcyclobutanecarboxylate with light of different wavelengths, both in the presence and absence of photosensitizers. The resulting products could be identified using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This would provide insights into the potential photochemical reaction mechanisms, which could include Norrish-type reactions, photo-Fries rearrangements, or cycloadditions.

Furthermore, the impact of the photochemical degradation products on the properties of the original compound, such as its fragrance profile, could be assessed. This research would be valuable for formulation science and for ensuring the long-term stability of products containing Benzyl 1-Methylcyclobutanecarboxylate.

Advanced Applications in Nanotechnology and Surface Chemistry Research

The unique structure of Benzyl 1-Methylcyclobutanecarboxylate, combining a bulky cyclobutyl group with an aromatic benzyl moiety, makes it an interesting candidate for applications in nanotechnology and surface chemistry. Future research could explore the use of this molecule as a functionalizing agent for nanoparticles. The ester group could serve as a linker to attach the molecule to the surface of metal or metal oxide nanoparticles, thereby modifying their surface properties, such as hydrophobicity and dispersibility.

Another potential application lies in the formation of self-assembled monolayers (SAMs) on various substrates. The carboxylate group could act as an anchor to the surface, while the benzyl and cyclobutyl groups would form the outer layer of the monolayer. Such functionalized surfaces could have applications in areas such as lubrication, corrosion protection, and biocompatible coatings.

Research in this area would involve synthesizing and characterizing these nanomaterials and functionalized surfaces using techniques like transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS). The performance of these materials in their respective applications would then need to be evaluated.

Synergistic Research with Other Chemical Disciplines for Benzyl 1-Methylcyclobutanecarboxylate Studies

A comprehensive understanding of Benzyl 1-Methylcyclobutanecarboxylate can be achieved through synergistic research that integrates knowledge and techniques from various chemical disciplines. Collaboration with computational chemists could provide valuable insights into the molecule's conformational preferences, electronic structure, and reactivity through density functional theory (DFT) calculations and molecular dynamics simulations.

Physical organic chemists could investigate the kinetics and mechanisms of the synthesis and degradation reactions of Benzyl 1-Methylcyclobutanecarboxylate. This could involve detailed kinetic studies, isotopic labeling experiments, and the identification of reaction intermediates.

Furthermore, collaboration with analytical chemists could lead to the development of advanced analytical methods for the detection and quantification of Benzyl 1-Methylcyclobutanecarboxylate in complex matrices. This could include the development of novel chromatographic techniques or sensor technologies. Such interdisciplinary research would not only deepen our fundamental understanding of this molecule but also accelerate the discovery of new applications.

Q & A

Q. What are the optimal synthetic routes for Benzyl 1-Methylcyclobutanecarboxylate, and how do reaction conditions influence yield and purity?

Synthesis of benzyl-substituted cyclobutane derivatives often employs esterification or carboxylation strategies. For example, benzyl esters of cyclobutanecarboxylic acids can be synthesized via coupling reactions using benzyl chloroformate or benzyl alcohol with activated cyclobutane intermediates (e.g., acyl chlorides). Reaction conditions such as solvent choice (e.g., dichloromethane or THF), temperature (room temperature vs. reflux), and catalysts (e.g., DMAP or pyridine) critically affect yield and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to achieve >98% purity, as noted in analogous benzyl ester syntheses .

Q. How should researchers address stability issues during storage and handling of Benzyl 1-Methylcyclobutanecarboxylate?

The compound’s stability depends on avoiding strong oxidizers, moisture, and light. Store in sealed containers under inert gas (N₂/Ar) at 2–8°C in a ventilated, fireproof area. Degradation products may include carbon oxides or benzyl alcohol derivatives, necessitating periodic GC-MS analysis to monitor integrity . For handling, use PPE (nitrile gloves, safety goggles) and ensure spill-response protocols (e.g., sand/vermiculite for containment) are in place due to aquatic toxicity risks .

Q. What analytical methods are most reliable for characterizing purity and structural confirmation?

- GC-MS : For assessing volatile impurities (e.g., residual solvents or byproducts), with a minimum purity threshold of 98% .

- NMR (¹H/¹³C) : To confirm the ester linkage and cyclobutane ring geometry. Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl) and cyclobutane carbons (δ 25–35 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve polar degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Benzyl 1-Methylcyclobutanecarboxylate in ring-opening or cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclobutane ring strain (≈26 kcal/mol) and predict sites for nucleophilic attack (e.g., at the carbonyl or cyclobutane C–C bonds). Molecular dynamics simulations further assess solvent effects on reaction pathways . Experimental validation via kinetic studies (e.g., monitoring ring-opening with amines or Grignard reagents) is essential to resolve discrepancies between predicted and observed reactivity .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies involving this compound?

Contradictions in SAR often arise from impurities or stereochemical variations. Strategies include:

- Chiral HPLC : To isolate enantiomers if the cyclobutane ring exhibits stereoisomerism .

- Dose-response assays : Use a wide concentration range (nM to mM) to account for non-linear effects in enzyme inhibition studies .

- Control experiments : Replace the benzyl group with methyl or tert-butyl to isolate steric/electronic contributions .

Q. How can researchers design in vitro assays to evaluate metabolic interactions of Benzyl 1-Methylcyclobutanecarboxylate?

- Hepatic microsome assays : Incubate with human liver microsomes (HLMs) and NADPH to identify cytochrome P450-mediated oxidation products .

- Esterase inhibition : Test against carboxylesterases (e.g., CES1/CES2) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify IC₅₀ values .

- LC-HRMS : For metabolite identification, focusing on hydrolyzed products (e.g., 1-methylcyclobutanecarboxylic acid) .

Methodological Challenges and Solutions

Q. How to resolve low yields in large-scale syntheses of Benzyl 1-Methylcyclobutanecarboxylate?

Scale-up challenges often stem from exothermic reactions or poor mixing. Solutions include:

Q. What are the limitations of current toxicity data, and how can they be addressed?

Existing safety data (e.g., acute toxicity, ecotoxicity) are sparse for this compound. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.